molecular formula C21H29Cl2FN2O4 B2659693 1-(2,6-Dimethoxyphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473805-22-0

1-(2,6-Dimethoxyphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2659693
CAS RN: 473805-22-0
M. Wt: 463.37
InChI Key: QZFVXYQLNHSMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxyphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl2FN2O4 and its molecular weight is 463.37. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

Compounds with structural similarities to the one have been investigated for their potential in cancer therapy. For instance, novel compounds exhibiting apoptosis induction in cancer cells through downregulation of Bcl-2 protein levels, causing G2/M cell cycle arrest, and inhibiting tumor growth in xenograft models have been identified. These compounds interact with critical biological targets such as p68 RNA helicase, a key player in cell proliferation and cancer progression, without inhibiting RNA unwinding but rather abrogating β-catenin stimulated ATPase activity of p68, indicating a novel mechanism of action against cancer cells (Lee et al., 2013).

Pharmacological Evaluation

Research into aminoalkanol derivatives of certain compounds has shown potential β-Adrenolytic and/or Anxiolytic activity, with specific derivatives demonstrating effects on the circulatory system, such as decreasing arterial blood pressure and heart rate in rats. This suggests potential therapeutic applications in treating cardiovascular diseases (Kossakowski et al., 2002).

Antimalarial Agents

Aryl piperazine and pyrrolidine derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents. The structure-activity relationship studies highlighted the importance of specific functional groups for the antiplasmodial activity, suggesting a pathway for the development of new antimalarial drugs (Mendoza et al., 2011).

Material Science

In the field of material science, compounds containing piperazine units have been utilized to develop fluorescent logic gates based on photoinduced electron transfer and internal charge transfer mechanisms. These materials offer potential applications in sensing and information processing technologies, demonstrating the versatility of piperazine derivatives in the design of functional materials (Gauci & Magri, 2022).

properties

IUPAC Name

1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O4.2ClH/c1-26-19-8-5-9-20(27-2)21(19)28-15-16(25)14-23-10-12-24(13-11-23)18-7-4-3-6-17(18)22;;/h3-9,16,25H,10-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFVXYQLNHSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethoxyphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

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